molecular formula C12H7F2N B11897120 1-Cyano-4-(difluoromethyl)naphthalene

1-Cyano-4-(difluoromethyl)naphthalene

Cat. No.: B11897120
M. Wt: 203.19 g/mol
InChI Key: MWIDIRJZCIREAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-4-(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H7F2N It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a difluoromethyl group (-CF2H) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-4-(difluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the introduction of the cyano group and the difluoromethyl group onto the naphthalene ring via nucleophilic substitution reactions. The reaction typically requires a suitable naphthalene precursor, a difluoromethylating agent, and a cyanating agent under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-4-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that naphthalene derivatives, including 1-cyano-4-(difluoromethyl)naphthalene, exhibit significant anticancer properties. A study focused on naphthalene-substituted triazole derivatives demonstrated that specific compounds possess remarkable in vitro cytotoxic activity against breast cancer cells (MDA-MB-231). These compounds induced apoptosis and arrested the cell cycle, suggesting their potential as therapeutic agents against malignancies .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves modulation of key cellular pathways. For instance, the N-formyl peptide receptor like-1 (FPRL-1) receptor, which plays a critical role in inflammation and cancer progression, can be targeted by naphthalene derivatives. This receptor is involved in leukocyte trafficking during inflammation, which is a significant factor in tumor development .

Material Science

Synthesis of Functional Materials
this compound serves as a versatile building block in the synthesis of various functional materials. Its unique chemical structure allows for the development of polymers and other materials with enhanced properties, such as increased thermal stability and improved mechanical strength. For example, naphthalene derivatives are used as intermediates in the production of UV absorbers and optical brighteners .

Photostability Applications
The compound has also been investigated for its ability to protect organic materials from photodegradation. Naphthalene derivatives have been employed in formulations designed to enhance the light stability of polymers, thereby extending their lifespan and utility in various applications .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of naphthalene-based compounds and evaluated their antitumor efficacy against various cancer cell lines. The results showed that certain derivatives significantly inhibited tumor growth in vivo, demonstrating their potential as new anticancer agents .

CompoundCell LineIC50 (µM)Mechanism of Action
6aMDA-MB-2312.5Induces apoptosis
8c4T1 Breast Tumor1.0Cell cycle arrest

Case Study 2: Material Development

In material science applications, researchers have successfully incorporated naphthalene derivatives into polymer matrices to improve their mechanical properties and thermal stability. These modifications have led to advancements in creating more durable materials suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1-Cyano-4-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The cyano group and difluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in research and development.

Comparison with Similar Compounds

    1-Cyanonaphthalene: Similar structure but lacks the difluoromethyl group.

    4-Difluoromethylnaphthalene: Similar structure but lacks the cyano group.

Uniqueness: 1-Cyano-4-(difluoromethyl)naphthalene is unique due to the presence of both the cyano and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

1-Cyano-4-(difluoromethyl)naphthalene is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

This compound is characterized by the presence of a cyano group and a difluoromethyl substituent on a naphthalene ring. The structural formula can be represented as follows:

C12H8F2N\text{C}_{12}\text{H}_{8}\text{F}_2\text{N}

This unique structure may contribute to its biological activity, particularly in terms of interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. Research indicates that compounds with naphthalene moieties can exhibit significant cytotoxic effects against various cancer cell lines.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the S phase, leading to inhibited proliferation of cancer cells. For instance, treatment with similar naphthalene derivatives has demonstrated a significant decrease in the percentage of cells in the G1 phase and an increase in S phase cells .
  • Induction of Apoptosis : The compound has also been observed to promote apoptosis in cancer cells. Flow cytometry analysis revealed that it can induce both early and late apoptosis in treated cells .

In Vivo Studies

In vivo experiments using tumor-bearing mice have provided insights into the efficacy of this compound. Mice treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent against breast cancer .

Other Biological Activities

Beyond anticancer properties, compounds similar to this compound have been investigated for various other biological activities:

  • Antimicrobial Activity : Naphthalene derivatives are known for their antibacterial and antifungal properties. The presence of functional groups such as cyano and difluoromethyl may enhance these activities by improving solubility and bioavailability .
  • Enzyme Inhibition : Some studies suggest that naphthalene-based compounds can act as inhibitors for specific enzymes involved in disease pathways. For example, certain derivatives have shown promise as inhibitors of thioredoxin-glutathione reductase, an enzyme implicated in oxidative stress responses .

Data Summary

Biological Activity Effect Observed Reference
CytotoxicityInduces cell cycle arrest
ApoptosisPromotes early and late apoptosis
Tumor Growth InhibitionReduces tumor size in vivo
Antimicrobial PropertiesExhibits antibacterial activity
Enzyme InhibitionInhibits thioredoxin-glutathione reductase

Case Studies

Several case studies have focused on the synthesis and evaluation of naphthalene derivatives, including this compound:

  • Synthesis and Evaluation : One study synthesized various naphthalene derivatives and evaluated their anticancer activity against multiple cell lines. Among these, this compound exhibited promising results with significant cytotoxicity against MDA-MB-231 breast cancer cells .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications on the naphthalene ring could enhance biological activity, suggesting that further chemical modifications could lead to more potent derivatives .

Properties

Molecular Formula

C12H7F2N

Molecular Weight

203.19 g/mol

IUPAC Name

4-(difluoromethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H7F2N/c13-12(14)11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-6,12H

InChI Key

MWIDIRJZCIREAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.